molecular formula C7H7IO3S B171916 2-Iodo-5-methylbenzenesulfonic acid CAS No. 139778-27-1

2-Iodo-5-methylbenzenesulfonic acid

Cat. No. B171916
Key on ui cas rn: 139778-27-1
M. Wt: 298.1 g/mol
InChI Key: POSSTIHHKTXBTM-UHFFFAOYSA-N
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Patent
US08394995B2

Procedure details

8.9 mg (0.03 mmol) of 2-iodo-5-methylbenzenesulfonic acid prepared by Preparation Example 2, 2.04 g (3.3 mmol) of powdered Oxone (registered trademark) were added to 3.75 ml of nitromethane, and 450 mg (3 mmol) of 4-phenylbutanol was added dropwise for two hours, and the mixture was heated at 70° C. while being stirred for six hours. The later treatment was carried out in the same way as in Example 1, and then 4-phenylbutanoic acid was obtained. The yield of the obtained 4-phenylbutanoic acid was determined and the result is shown in Table 1.
Quantity
8.9 mg
Type
reactant
Reaction Step One
Name
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step Two
Quantity
3.75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
IC1C=CC(C)=CC=1S(O)(=O)=[O:10].OOS([O-])=O.[K+].[C:19]1([CH2:25][CH2:26][CH2:27][CH2:28][OH:29])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>[N+](C)([O-])=O>[C:19]1([CH2:25][CH2:26][CH2:27][C:28]([OH:10])=[O:29])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8.9 mg
Type
reactant
Smiles
IC1=C(C=C(C=C1)C)S(=O)(=O)O
Name
Quantity
2.04 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Step Two
Name
Quantity
450 mg
Type
reactant
Smiles
C1(=CC=CC=C1)CCCCO
Name
Quantity
3.75 mL
Type
solvent
Smiles
[N+](=O)([O-])C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
while being stirred for six hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise for two hours
Duration
2 h

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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